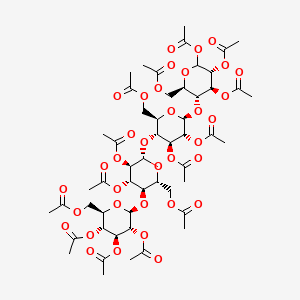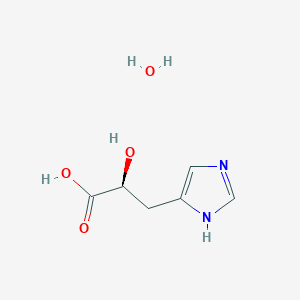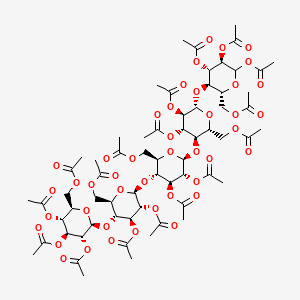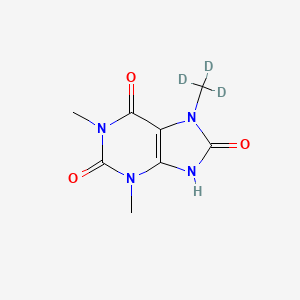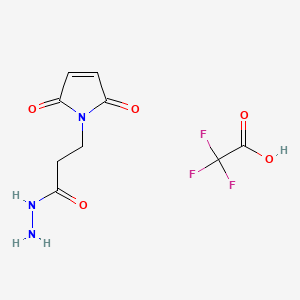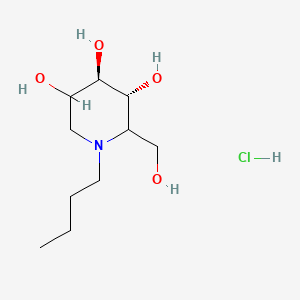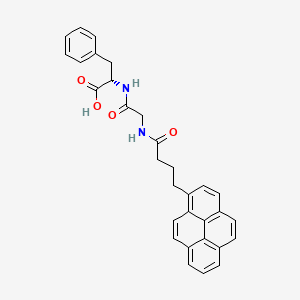
(-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy, also known as (-)-3-C-TMPO, is a derivative of the amino acid leucine and is widely used in a variety of scientific research applications. It is a chiral molecule with a central carbon atom and four hydrogen atoms attached to it. It is an optically active compound, meaning that it has the ability to rotate the plane of polarized light. This property makes it a useful tool for research in the fields of organic chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Biomedical Imaging
Nitroxides have been utilized as contrast agents in magnetic resonance imaging (MRI) and as probes in electron paramagnetic resonance (EPR) imaging . Their ability to monitor intracellular redox reactions, oxygen concentration, and pH levels makes them valuable in medical diagnostics .
Antioxidant Properties
Due to their stable free radical nature, nitroxides act as antioxidants. They can react with various radicals, including alkyl and peroxyl radicals, mimicking superoxide dismutase and stimulating catalase activity .
Chemical Physics and Material Chemistry
Nitroxides serve as spin labels and spin probes due to their stable organic free radical nature and sensitivity to environmental effects. This application is valuable in both biological and material chemistry for studying molecular interactions and dynamics .
Polymer Sciences
In polymer science, nitroxides are used for controlled free radical polymerization. This allows for the creation of polymers with specific properties tailored for particular applications .
Molecular Biology
As covalent spin labels and noncovalent spin probes, nitroxides can be used to study the structure and dynamics of proteins and nucleic acids. This aids in understanding biological processes at the molecular level .
Drug Development
Nitroxides have potential applications in drug development as building blocks for constructing dual active drugs that can target specific biological pathways or diseases .
Propriétés
IUPAC Name |
(3S)-2,2,5,5-tetramethyl-1-oxidopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h6H,5H2,1-4H3,(H,11,12)/q-1/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQRDQMYBZUAMT-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1[O-])(C)C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H](C(N1[O-])(C)C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16NO3- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

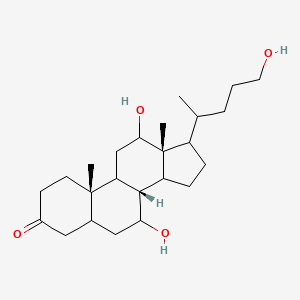
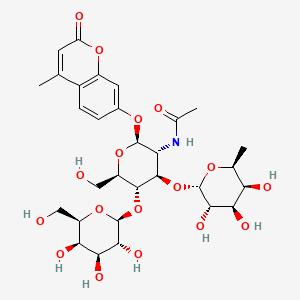
![3-Deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)pyrrole](/img/structure/B561658.png)

![N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate](/img/structure/B561662.png)
